9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-
Description
The compound 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- is a synthetic purine derivative with a unique substitution pattern:
- Position 6: Benzylthio (-S-CH₂C₆H₅) group, which enhances charge transfer interactions due to sulfur’s lone pairs and aromatic π-system .
- Position 9: Isopropyl (1-methylethyl) group, a sterically bulky substituent that may improve metabolic stability and modulate lipophilicity.
Purine derivatives are pivotal in medicinal chemistry due to their roles in nucleotide analogs and enzyme inhibition.
Properties
CAS No. |
403620-92-8 |
|---|---|
Molecular Formula |
C15H15IN4S |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
6-benzylsulfanyl-2-iodo-9-propan-2-ylpurine |
InChI |
InChI=1S/C15H15IN4S/c1-10(2)20-9-17-12-13(20)18-15(16)19-14(12)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
FQDJMJLHRAPUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural Features and Activities of Analogous Purine Derivatives
Key Observations:
- Benzylthio Group: The presence of a benzylthio group at position 6 correlates with significant antithyroid activity, as demonstrated by 6-(benzylsulfanyl)-9H-purine .
- Halogen Reactivity : Compared to 6-(bromomethyl)-9H-purine (), the target compound’s iodo group at position 2 may exhibit distinct reactivity. Iodine’s larger atomic radius and weaker C-I bond could facilitate nucleophilic substitution or enzyme-mediated modifications.
- Steric and Metabolic Effects : The isopropyl group at position 9 likely improves metabolic stability compared to smaller alkyl groups (e.g., methyl in ) by hindering enzymatic degradation.
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Donating Effects: The 2-iodo substituent is electron-withdrawing, which may polarize the purine ring and enhance electrophilic reactivity.
Biological Activity
9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- is a complex organic compound belonging to the purine family. Its molecular formula is C16H18IN3S, and it features a purine base structure with unique substitutions, including an iodine atom and a phenylmethylthio group. This structural configuration suggests potential interactions with biological systems, particularly in enzymatic pathways and metabolic processes.
Chemical Structure and Properties
The chemical structure of 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- is characterized by:
- Purine Base : The foundational structure for many biologically active compounds.
- Iodine Substitution : May influence the compound's reactivity and biological interactions.
- Thioether Group : The presence of the phenylmethylthio group potentially enhances its biological activity.
Biological Activities
Research indicates that compounds similar to 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- exhibit a range of biological activities. These include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in purine metabolism, which could be significant for therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although specific data on this compound is limited.
- Anticancer Potential : Similar purine derivatives have shown promise in cancer therapy by acting as antimetabolites or inhibitors of critical signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides insights into the unique biological activity of 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9H-Purine | Basic purine structure without substitutions | Foundational structure for many derivatives |
| 6-Thioguanine | Contains a thiol group instead of thioether | Used in cancer therapy as an antimetabolite |
| Acyclovir | Purine analog with a different sugar moiety | Antiviral agent effective against herpes viruses |
| Cladribine | Purine derivative with chlorinated substituents | Effective in treating hairy cell leukemia |
The uniqueness of 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- lies in its specific iodine substitution and thioether linkage, which may confer distinct biological activities not present in other compounds.
Research Findings
Research on the biological activity of this compound has primarily focused on its synthesis and potential applications. Noteworthy findings include:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound, allowing for selective modifications that enhance its properties for specific applications.
- Interaction Studies : Investigations into how this compound interacts with biological macromolecules are crucial for understanding its pharmacokinetics and pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
